Iodomethane
Overview
Description
Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH₃I. It is a dense, colorless, and volatile liquid that is related to methane by the replacement of one hydrogen atom with an iodine atom. This compound is naturally emitted in small amounts by rice plantations and produced in large quantities by algae and kelp in the world’s temperate oceans. It is widely used in organic synthesis as a source of methyl groups .
Mechanism of Action
Target of Action
Iodomethane, also known as methyl iodide, is a chemical compound with the formula CH3I . It is primarily used in organic synthesis as a source of methyl groups . The primary targets of this compound are organic compounds that can undergo S_N2 substitution reactions . These targets are sterically open for attack by nucleophiles, making this compound an excellent substrate for these reactions .
Mode of Action
This compound interacts with its targets through a process known as methylation . In this process, this compound donates a methyl group to the target molecule . This interaction results in the replacement of a hydrogen atom in the target molecule with a methyl group . The iodide ion is a good leaving group, which facilitates the methylation process .
Biochemical Pathways
This compound plays a key role in the methylation of phenols and carboxylic acids . In these reactions, a base removes the acidic proton to form the carboxylate or phenoxide anion, which serves as the nucleophile in the S_N2 substitution . This compound is also involved in the formation of methylmagnesium iodide, a common reagent in organic synthesis .
Pharmacokinetics
This compound is absorbed via both inhalation and oral routes, and is widely and rapidly distributed amongst tissues . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability .
Result of Action
The result of this compound’s action is the methylation of the target molecule . This methylation can significantly alter the properties of the target molecule, enabling it to participate in further chemical reactions . For example, the methylation of a carboxylic acid by this compound can enhance its reactivity .
Action Environment
This compound is naturally emitted by rice plantations in small amounts and is also produced in vast quantities by algae and kelp in the world’s temperate oceans . Environmental factors such as light, temperature, and the presence of other chemical species can influence the action, efficacy, and stability of this compound . For instance, illumination, acidic pH, and the presence of dissolved organic carbon can accelerate the production of methyl iodide in seawater .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethane is typically synthesized via the exothermic reaction of iodine with a mixture of methanol and red phosphorus. The iodinating reagent, phosphorus triiodide, is formed in situ: [ 3 \text{CH}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CH}_3\text{I} + \text{H}_2\text{PO}_3\text{H} ]
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanol with hydrogen iodide. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Iodomethane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound is an excellent substrate for nucleophilic substitution reactions (S_N2).
Methylation Reactions: It is commonly used as a methylating agent in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Phenol, carboxylic acids, thiocyanate ion, and stabilized enolates.
Conditions: Reactions are typically carried out in the presence of a base such as potassium carbonate or lithium carbonate.
Major Products:
Scientific Research Applications
Iodomethane has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent and in the synthesis of various organic compounds.
Biology: It is employed in the study of biological methylation processes.
Medicine: this compound is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Comparison with Similar Compounds
Methane (CH₄): The parent compound of iodomethane, with all hydrogen atoms.
Dithis compound (CH₂I₂): Contains two iodine atoms.
Iodoform (CHI₃): Contains three iodine atoms.
Carbon tetraiodide (CI₄): Contains four iodine atoms.
Uniqueness of this compound: this compound is unique due to its optimal balance of reactivity and stability. It is more reactive than methane but less reactive than dithis compound and iodoform, making it a versatile reagent in organic synthesis. Its ability to act as a methylating agent and its relatively simple handling compared to gaseous methyl chloride or methyl bromide further highlight its utility .
Properties
IUPAC Name |
iodomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
Record name | METHYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3941 | |
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Record name | METHYL IODIDE | |
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Record name | iodomethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iodomethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024187 | |
Record name | Methyl iodide | |
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Molecular Weight |
141.939 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl iodide appears as a colorless liquid that turns brown on exposure to light. Denser than water. Contact may irritate skin, eyes and mucous membranes. Very toxic by ingestion, inhalation and skin absorption., Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND MOISTURE., Colorless liquid with a pungent, ether-like odor., Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.] | |
Record name | METHYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3941 | |
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Record name | Methyl iodide | |
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Record name | METHYL IODIDE | |
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Record name | METHYL IODIDE | |
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Record name | Methyl iodide | |
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Boiling Point |
108.3 °F at 760 mmHg (NTP, 1992), 42.5 °C, 109 °F | |
Record name | METHYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3941 | |
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Record name | METHYL IODIDE | |
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Record name | METHYL IODIDE | |
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Record name | METHYL IODIDE | |
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URL | https://www.osha.gov/chemicaldata/557 | |
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URL | https://www.cdc.gov/niosh/npg/npgd0420.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), Miscible with alcohol, ether., Sol in acetone, SOL IN CARBON TETRACHLORIDE, 1.39X10+4 mg/l at 20 °C in water, Solubility in water, g/100ml at 20 °C: 1.4, 1% | |
Record name | METHYL IODIDE | |
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Record name | METHYL IODIDE | |
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Record name | METHYL IODIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0509 | |
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Record name | Methyl iodide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0420.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
2.279 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.28 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 3.04 (AIR= 1), Relative density (water = 1): 2.3, 2.28 | |
Record name | METHYL IODIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/3941 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL IODIDE | |
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Record name | METHYL IODIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0509 | |
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Record name | METHYL IODIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/557 | |
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Record name | Methyl iodide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0420.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
4.9 (AIR= 1), Relative vapor density (air = 1): 4.9 | |
Record name | METHYL IODIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL IODIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0509 | |
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Vapor Pressure |
661.76 mmHg (USCG, 1999), 405.0 [mmHg], 4.05X10+2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 50, 400 mmHg | |
Record name | METHYL IODIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL IODIDE | |
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URL | https://www.osha.gov/chemicaldata/557 | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0420.html | |
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Mechanism of Action |
Toxicologic and metabolic similarities among the monohalomethanes (chloride, bromide, iodide substituted) suggest a common mechanism of toxic action, probably methylation and disturbance or inactivation of essential proteins (rather than presence of the parent compound or free halide per se). | |
Record name | METHYL IODIDE | |
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Impurities |
IODINE MAY BE PRESENT AS AN IMPURITY. | |
Record name | METHYL IODIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, transparent liquid (turns brown on exposure to light) | |
CAS No. |
74-88-4 | |
Record name | METHYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3941 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl iodide | |
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Record name | Iodomethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAT010ZJSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL IODIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL IODIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0509 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL IODIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/557 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methane, iodo- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PA903210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-87.6 °F (NTP, 1992), -66.5 °C, -88 °F | |
Record name | METHYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3941 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL IODIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL IODIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0509 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL IODIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/557 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl iodide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0420.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.